3,4-Dihydroxybenzaldehyde-formyl-13C
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Overview
Description
3,4-Dihydroxybenzaldehyde-formyl-13C is a compound that features a carbon-13 isotope labeling at the formyl groupThe carbon-13 labeling allows for its use in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy for tracking metabolic pathways and studying molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde-formyl-13C typically involves the incorporation of a carbon-13 isotope into the formyl group of 3,4-dihydroxybenzaldehyde. This can be achieved through various synthetic routes, including:
Formylation Reaction:
Isotope Labeling: The carbon-13 isotope can be introduced using labeled precursors or reagents, such as carbon-13 labeled formic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzaldehyde-formyl-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Protocatechuic acid.
Reduction: 3,4-Dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
3,4-Dihydroxybenzaldehyde-formyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzaldehyde-formyl-13C involves its interaction with molecular targets through its formyl and hydroxyl groups. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The compound can inhibit oxidative DNA damage and apoptosis through its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: The non-labeled version of the compound.
Protocatechuic Acid: An oxidized form of 3,4-dihydroxybenzaldehyde.
3,4-Dihydroxybenzyl Alcohol: A reduced form of 3,4-dihydroxybenzaldehyde
Uniqueness
3,4-Dihydroxybenzaldehyde-formyl-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR studies. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C7H6O3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i4+1 |
InChI Key |
IBGBGRVKPALMCQ-AZXPZELESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[13CH]=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O |
Origin of Product |
United States |
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